N-(2-furylmethyl)hexanamide
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Overview
Description
N-(2-furylmethyl)hexanamide is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a hexanamide group attached to a 2-furylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)hexanamide typically involves the reaction of hexanoyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-furylmethylhexylamine.
Substitution: Various substituted furyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-furylmethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)hexanamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of glucose dehydrogenase, an enzyme essential for the energy metabolism of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, thereby disrupting its function and inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-methoxybenzamide
- N-(2-furylmethyl)-2-phenoxypropanamide
- N-(2-furylmethyl)tetradecanamide
- N-(2-furylmethyl)decanamide
Uniqueness
N-(2-furylmethyl)hexanamide is unique due to its specific combination of a hexanamide group with a 2-furylmethyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
303092-26-4 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-7-11(13)12-9-10-6-5-8-14-10/h5-6,8H,2-4,7,9H2,1H3,(H,12,13) |
InChI Key |
VUUQSNGVSRGQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
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